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molecular formula C14H12ClFN2O B8278397 2-Chloro-6-(3-(4-fluorophenoxy)azetidin-1-yl)pyridine

2-Chloro-6-(3-(4-fluorophenoxy)azetidin-1-yl)pyridine

Cat. No. B8278397
M. Wt: 278.71 g/mol
InChI Key: DDJAKLDKIHFGTB-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a solution of 3-(4-fluorophenoxy)azetidine (557 mg, 3.37 mmol) [prepared as described in Example AAA] in isopropanol (10 mL, 3 mL/mmol) was added DIPEA (1.5 mL, 8.42 mmol) and 2,4-dichloropyridine (500 mg, 3.37 mmol) and the mixture was heated at 80° C. for 7 h. The reaction mixture was concentrated under reduced pressure and extracted with EtOAc (2×20 mL). The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Purification by silica gel column chromatography provided 2-chloro-6-(3-(4-fluorophenoxy)azetidin-1-yl)pyridine (500 mg, 55%) as a solid. Observed mass (M+1): 279.1.
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH:7]2[CH2:10][NH:9][CH2:8]2)=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.[Cl:22][C:23]1[CH:28]=[C:27](Cl)[CH:26]=[CH:25][N:24]=1>C(O)(C)C>[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([N:9]2[CH2:8][CH:7]([O:6][C:5]3[CH:11]=[CH:12][C:2]([F:1])=[CH:3][CH:4]=3)[CH2:10]2)[N:24]=1

Inputs

Step One
Name
Quantity
557 mg
Type
reactant
Smiles
FC1=CC=C(OC2CNC2)C=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)N1CC(C1)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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